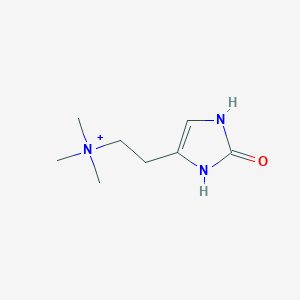![molecular formula C26H38N4O B12521938 Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- CAS No. 819075-26-8](/img/structure/B12521938.png)
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a piperazine ring substituted with phenylmethyl groups and a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- typically involves multiple steps. One common method starts with the preparation of 1,4-bis(phenylmethyl)piperazine, which is then reacted with hexyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-butyl-
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-octyl-
Uniqueness
Compared to similar compounds, Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is unique due to its specific hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
819075-26-8 |
|---|---|
Fórmula molecular |
C26H38N4O |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1-[(1,4-dibenzylpiperazin-2-yl)methyl]-3-hexylurea |
InChI |
InChI=1S/C26H38N4O/c1-2-3-4-11-16-27-26(31)28-19-25-22-29(20-23-12-7-5-8-13-23)17-18-30(25)21-24-14-9-6-10-15-24/h5-10,12-15,25H,2-4,11,16-22H2,1H3,(H2,27,28,31) |
Clave InChI |
WMTPHJLUYCKCAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
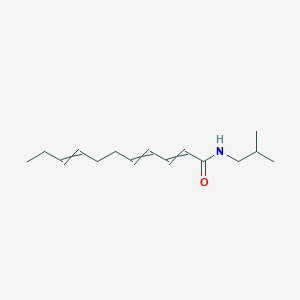
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
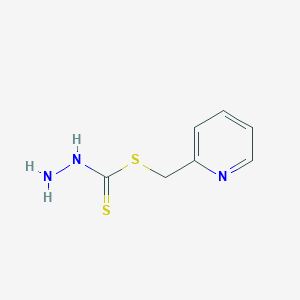
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
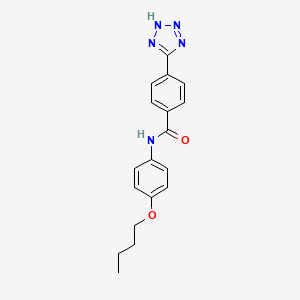
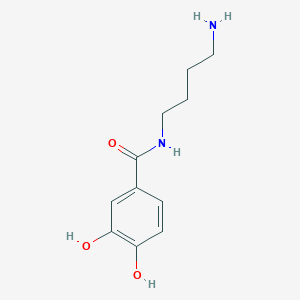
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
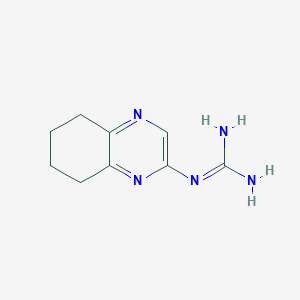
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
